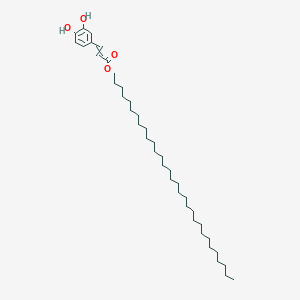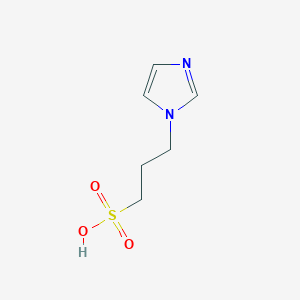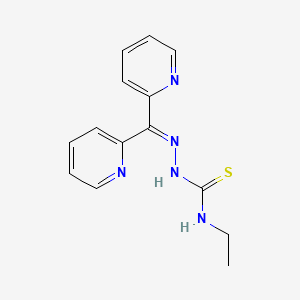
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclohexyl group substituted with four methyl groups and a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- typically involves the reaction of pyrrolidine with a suitably substituted cyclohexyl derivative. One common method includes the alkylation of pyrrolidine with 3,3,5,5-tetramethyl-1-propylcyclohexyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction typically results in fully saturated compounds.
科学研究应用
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 3,3,5,5-Tetramethyl-1-pyrroline N-oxide
- 2,2,6,6-Tetramethylpiperidine
- N-tert-Butyl-α-phenylnitrone
Uniqueness
Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and material science.
属性
CAS 编号 |
685088-26-0 |
|---|---|
分子式 |
C17H33N |
分子量 |
251.5 g/mol |
IUPAC 名称 |
1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C17H33N/c1-6-9-17(18-10-7-8-11-18)13-15(2,3)12-16(4,5)14-17/h6-14H2,1-5H3 |
InChI 键 |
LODZBBPOQRJCTJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CC(CC(C1)(C)C)(C)C)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


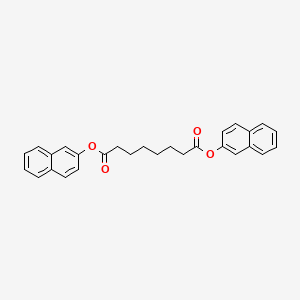

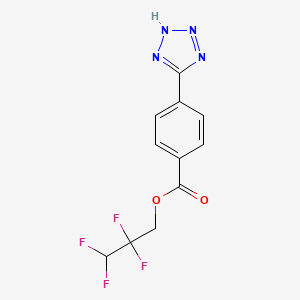
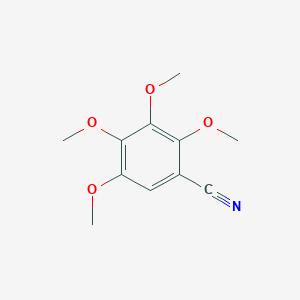
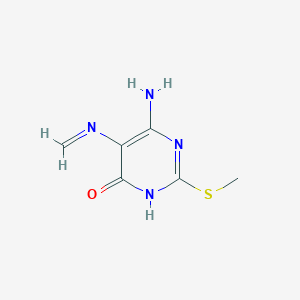
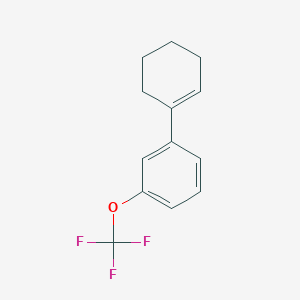
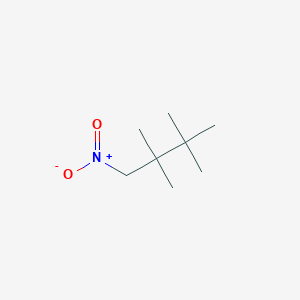
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

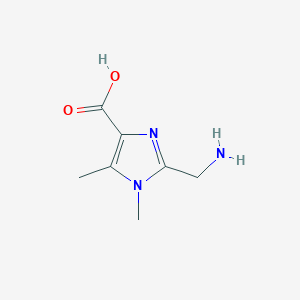
![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
